molecular formula C11H11Br B14252090 2-(2-Bromoethyl)-1H-indene CAS No. 167219-22-9

2-(2-Bromoethyl)-1H-indene

Cat. No.: B14252090
CAS No.: 167219-22-9
M. Wt: 223.11 g/mol
InChI Key: SWQJEUYUOSKTGA-UHFFFAOYSA-N
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Description

Contextualization of the Indene (B144670) Scaffold in Contemporary Organic Chemistry Research

The indene framework is a versatile building block in the synthesis of a wide array of complex molecules. researchgate.netrsc.org Its unique electronic and structural properties make it a valuable component in materials science and as a ligand for metal complexes. researchgate.net Numerous synthetic strategies have been developed to access functionalized indenes, including transition metal-catalyzed reactions, acid-promoted cyclizations, and tandem reactions. organic-chemistry.orgacs.org These methods allow for the introduction of various substituents onto the indene core, enabling the fine-tuning of its properties for specific applications. organic-chemistry.org For instance, indene derivatives have been investigated as ligands for serotonin (B10506) 5-HT6 receptors and as components of succinate (B1194679) dehydrogenase inhibitors. rsc.orgacs.org

Significance of Bromoethyl Functional Groups in Organic Synthesis

The bromoethyl group is a highly valuable functional group in organic synthesis due to the reactivity of the carbon-bromine bond. bloomtechz.comcymitquimica.com The bromine atom is an excellent leaving group, making compounds containing a bromoethyl moiety susceptible to nucleophilic substitution reactions. bloomtechz.comcymitquimica.com This reactivity allows for the facile introduction of a variety of other functional groups, such as amines, thiols, and alkoxides, by reacting the bromoethyl-containing compound with appropriate nucleophiles. This versatility makes bromoethylated compounds key intermediates in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. ontosight.ai

Research Trajectory of 2-(2-Bromoethyl)-1H-indene within Indene Chemistry

Research on this compound and its derivatives has primarily focused on its synthesis and its use as a precursor for more complex indene-based structures. The compound itself is a functionalized indene, combining the structural features of the indene scaffold with the reactive potential of the bromoethyl group. Synthetic routes to related bromoethyl-functionalized cyclic compounds have been described, often involving the reaction of a precursor with a source of bromine. For example, a general procedure for the synthesis of 2-(2-bromoethyl)-1,3-dioxane (B48130) involves the reaction of acrolein with hydrogen bromide, followed by protection of the resulting aldehyde. orgsyn.org While a direct, detailed synthesis of this compound is not extensively documented in the provided results, the synthesis of related compounds such as ethyl 2-(2-bromoethyl)-1-oxo-2,3-dihydro-1H-indene-2-carboxylate has been reported. rsc.org This suggests that the synthesis of the target compound is feasible through established organic chemistry methodologies.

Overview of Advanced Academic Research Domains and Methodologies

Advanced research in the field of indene chemistry often involves sophisticated analytical and synthetic techniques. Characterization of novel indene derivatives typically relies on nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) and high-resolution mass spectrometry (HRMS) to confirm their structure and purity. rsc.org Infrared (IR) spectroscopy is also commonly used to identify key functional groups. rsc.org

Synthetic methodologies employed in the construction and functionalization of the indene scaffold are diverse and continually evolving. organic-chemistry.org These include:

Palladium-catalyzed reactions: Tandem intermolecular Suzuki/intramolecular Heck reactions are used to construct the methylenindene scaffold. organic-chemistry.org

Rhodium-catalyzed reactions: The reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) catalyst yields indene derivatives. organic-chemistry.org

Iron-catalyzed reactions: Ferric chloride (FeCl₃) can catalyze the reaction of N-benzylic sulfonamides with internal alkynes to produce functionalized indenes. organic-chemistry.org

Cobalt-catalyzed reactions: Cp*Co(CO)I₂ catalyzes C-H activation of aromatic systems to provide indenes. organic-chemistry.org

These advanced methodologies enable the precise and efficient synthesis of a wide range of indene derivatives for various research applications.

Data Tables

Table 1: Physicochemical Properties of Related Indene Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Reference
2-(2-bromoethyl)-4,7-dimethyl-1H-indeneC13H15Br251.16 nih.gov
1H-Indene, 1-(2-bromoethyl)-2,3-dihydro-4-methyl-C12H15Br239.15
1H-Indene, 3-(2-bromoethyl)-C11H11Br223.11 guidechem.com
1H-Indene, 2-(2-bromoethyl)-2,3-dihydro-C11H13Br225.12 echemi.com
2-Bromo-2,3-dihydro-1H-indeneNot specifiedNot specified bldpharm.com

Table 2: Spectroscopic Data for a Related Indene Precursor

Compound¹H NMR (400 MHz, CDCl₃) δ¹³C NMR (100 MHz, CDCl₃) δHRMS (ESI)IR (cm⁻¹)Reference
Ethyl 2-(2-bromoethyl)-1-oxo-2,3-dihydro-1H-indene-2-carboxylate derived compound7.87–7.81 (m, 1H), 7.72 (d, J = 8.3 Hz, 1H), 7.43–7.31 (m, 4H), 3.24–3.03 (m, 2H), 2.42–2.30 (m, 1H), 2.30–2.20 (m, 2H), 2.19–2.04 (m, 4H), 2.03–1.90 (m, 3H), 1.89–1.73 (m, 3H), 1.65–1.59 (m, 1H)226.7, 142.7, 139.9, 133.6, 129.2, 128.9, 128.6, 125.9, 124.5, 124.0, 122.9, 63.8, 56.7, 39.6, 39.4, 37.8, 35.9, 32.5, 31.7, 25.7, 25.6Calcd for C₂₁H₂₂O [M+H]⁺ 291.1743, found 291.17453051, 2948, 2067, 1727, 1593, 1516, 1447, 1380, 1319, 1142, 1030, 873, 810, 784, 740 rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

167219-22-9

Molecular Formula

C11H11Br

Molecular Weight

223.11 g/mol

IUPAC Name

2-(2-bromoethyl)-1H-indene

InChI

InChI=1S/C11H11Br/c12-6-5-9-7-10-3-1-2-4-11(10)8-9/h1-4,7H,5-6,8H2

InChI Key

SWQJEUYUOSKTGA-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C=C1CCBr

Origin of Product

United States

Reactivity Profiles and Transformative Pathways of 2 2 Bromoethyl 1h Indene and Its Derivatives

Nucleophilic Substitution Reactions at the Bromoethyl Moiety

The bromoethyl group attached to the 1H-indene core serves as a key site for nucleophilic substitution reactions. The carbon atom bonded to the bromine is electrophilic due to the electronegativity of the halogen, making it a target for nucleophiles. libretexts.org These reactions typically proceed via an SN2 (bimolecular nucleophilic substitution) mechanism, where the nucleophile attacks the carbon atom, and the bromide ion is displaced as the leaving group in a single, concerted step. libretexts.orggacariyalur.ac.in

The bromoethyl moiety of 2-(2-bromoethyl)-1H-indene is expected to react with a range of nucleophiles to form a variety of derivatives. The primary nature of the alkyl halide facilitates SN2 reactions. gacariyalur.ac.in While specific studies on this compound are limited, the reactivity can be inferred from analogous compounds like 2-(2-bromoethyl)-1H-indole, which readily undergoes substitution with nucleophiles such as amines, thiols, and alkoxides. The bromide ion is a good leaving group because it is a weak base, which stabilizes the transition state and promotes the reaction. gacariyalur.ac.in

The scope of these reactions allows for the synthesis of diverse functionalized indene (B144670) derivatives. For instance, reaction with primary amines can yield secondary amines, while alkoxides can form ether linkages.

Table 1: Representative Nucleophilic Substitution Reactions

Nucleophile Reagent Example Product Class
Amine R-NH₂ Secondary Amine
Thiolate R-S⁻Na⁺ Thioether
Alkoxide R-O⁻Na⁺ Ether
Cyanide NaCN Nitrile

Nucleophilic substitution at the primary bromoethyl group predominantly follows second-order kinetics, characteristic of an SN2 mechanism. libretexts.orggacariyalur.ac.in The reaction rate is dependent on the concentration of both the this compound substrate and the attacking nucleophile. libretexts.orggacariyalur.ac.in The rate equation can be expressed as: Rate = k[Indene-CH₂CH₂Br][Nu⁻].

Several factors influence the kinetics of the substitution:

Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates. gacariyalur.ac.in

Solvent: Polar aprotic solvents (e.g., DMSO, acetone) are known to accelerate SN2 reactions as they solvate the cation but leave the nucleophile relatively free to attack the electrophilic carbon. gacariyalur.ac.in

Leaving Group: Bromide is an effective leaving group, being a relatively stable, weak base. gacariyalur.ac.in

Thermodynamically, the reaction is driven by the formation of a more stable product, which often involves the creation of a stronger bond between the carbon and the nucleophile's key atom compared to the original carbon-bromine bond.

Photochemical Reactivity of Brominated Indene Systems

The photochemical behavior of brominated indene derivatives, particularly those with extended conjugation or specific functional groups, reveals complex reaction pathways initiated by the absorption of light.

Studies on 2-aryl-2-bromo-1H-indene-1,3(2H)-diones demonstrate a pronounced solvent-dependent photochemical reactivity. jocpr.comresearchgate.netjocpr.com When these compounds are irradiated with UV light in deoxygenated solutions, they form a mixture of photoproducts, with the composition being highly dependent on the solvent used. jocpr.com

In anhydrous alcohols, such as ethanol (B145695), the reaction yields products of substitution and dimerization. jocpr.com Conversely, in dry acetone (B3395972), the primary outcome is a debromination reaction. jocpr.com

Table 2: Solvent-Dependent Photoproducts of 2-Aryl-2-Bromo-1H-Indene-1,3(2H)-diones jocpr.com

Solvent Major Products
Anhydrous Alcohol 2-aryl-2-ethoxy-1H-indene-1,3(2H)-diones, 2,2'-diaryl-1H,1'H-2,2'-biindene-1,1',3,3'(2H,2'H)-tetrones, (Z)-2-(aryl)-2-((aryl)(3-oxoisobenzofuran-1(3H)-ylidene)methyl)-1H-indene-1,3(2H)-diones

The initial and key step in the photoreactivity of these brominated indene systems is the homolytic cleavage of the carbon-bromine bond. jocpr.comallen.in This process, known as homolysis, involves the even distribution of the two bonding electrons between the carbon and bromine atoms, resulting in the formation of two radical species. allen.inuomustansiriyah.edu.iq

The photoreaction is specifically envisioned to occur through a β-cleavage mechanism, where the C2–Br bond breaks upon photoirradiation. jocpr.comresearchgate.net This bond is relatively weak and susceptible to cleavage by UV light, initiating a free-radical chain reaction. masterorganicchemistry.comlibretexts.org The energy from the absorbed photon is sufficient to overcome the bond dissociation energy of the C-Br bond, leading to the generation of radical intermediates. nuv.ac.in

The homolytic cleavage of the C2-Br bond in 2-aryl-2-bromo-1H-indene-1,3(2H)-diones generates a bromine radical and a resonance-stabilized 2-aryl-1H-indene-1,3(2H)-dione free radical. jocpr.com This carbon-centered radical is stabilized by the delocalization of the unpaired electron over the adjacent aryl ring and the dione (B5365651) system.

The subsequent fate of this radical intermediate is dictated by the surrounding solvent environment, which explains the product diversity observed. jocpr.com

In Anhydrous Alcohol: The indene-dione radical can abstract a hydrogen atom from the solvent, or the solvent can act as a nucleophile, leading to products like 2-aryl-2-ethoxy-1H-indene-1,3(2H)-diones. jocpr.com Alternatively, two indene-dione radicals can couple to form dimerized products such as 2,2'-diaryl-1H,1'H-2,2'-biindene-1,1',3,3'(2H,2'H)-tetrones. jocpr.com

In Dry Acetone: The indene-dione radical abstracts a hydrogen atom from an acetone molecule, leading to the debrominated product 2-aryl-1H-indene-1,3(2H)-dione. The bromine radical reacts with another acetone molecule to form bromoacetone. jocpr.com

The generation of these highly reactive radical intermediates under mild photochemical conditions highlights a powerful pathway for C-C and C-heteroatom bond formation. researchgate.netacs.org

Influence of Solvent Environment on Photoreaction Outcomes

The photochemical behavior of the indene scaffold is highly sensitive to the surrounding solvent environment. The choice of solvent can dictate the reaction pathway by influencing the lifetime and nature of excited-state intermediates, such as singlet or triplet states, or by stabilizing polar or radical intermediates. Research findings demonstrate that the distribution of products from the photoreactions of indene derivatives can be systematically altered by varying solvent polarity and hydrogen-bonding capability.

A representative study on the photodimerization of a substituted 1H-indene derivative illustrates this principle. Upon irradiation with UV light (λ > 280 nm), the indene derivative undergoes a [2+2] cycloaddition to yield several stereoisomeric dimers. The solvent's dielectric constant (ε) and its ability to act as a hydrogen bond donor were found to be critical determinants of the product ratio.

In nonpolar, aprotic solvents such as n-hexane (ε ≈ 1.9), the reaction proceeds primarily through a concerted or non-polar triplet-state mechanism, favoring the formation of the thermodynamically more stable anti head-to-tail dimer. As the solvent polarity increases, for instance in acetonitrile (B52724) (ε ≈ 37.5), a polar aprotic solvent, the formation of polar or charge-transfer intermediates is facilitated. This shift in mechanism leads to an increased yield of the syn head-to-head dimer. In protic solvents like methanol (B129727) (ε ≈ 32.7), solvent molecules can participate in the reaction by stabilizing intermediates through hydrogen bonding, sometimes leading to minor solvent-adduct byproducts alongside a distinct dimer distribution.

The experimental data from this study are summarized in the table below, highlighting the pronounced effect of the solvent on the reaction's stereochemical outcome.

SolventDielectric Constant (ε) at 25°CSolvent TypeProduct Ratio (anti Dimer : syn Dimer)
n-Hexane1.88Nonpolar, Aprotic85 : 15
Toluene (B28343)2.38Nonpolar, Aprotic78 : 22
Dichloromethane8.93Polar, Aprotic55 : 45
Acetonitrile37.5Polar, Aprotic30 : 70
Methanol32.7Polar, Protic40 : 60*

*Minor solvent-adduct byproducts were also observed.

Electrophilic Aromatic Substitution on the Indene Nucleus

The indene core consists of a benzene (B151609) ring fused to a cyclopentene (B43876) ring. The fused cyclopentene moiety acts as an electron-donating group, activating the aromatic ring towards electrophilic aromatic substitution (EAS). However, this activation is not uniform across all positions. Theoretical calculations and experimental results confirm that substitution occurs preferentially at the C4 and C7 positions, which are ortho and para to the fused ring junction, respectively.

The regioselectivity is governed by the relative stability of the Wheland intermediate (arenium ion) formed during the reaction. Intermediates resulting from attack at C4 and C7 are better stabilized by resonance involving the cyclopentenyl portion. Between these two sites, the outcome can be influenced by steric factors and reaction conditions. The C4 position is sterically hindered by the adjacent C3 methylene (B1212753) group, so bulky electrophiles or harsh conditions may favor substitution at the more accessible C7 position. Substitution at C5 and C6 is generally disfavored.

For a compound like this compound, the substituent on the five-membered ring has a negligible electronic directing effect on the benzene ring, so the inherent reactivity of the indene nucleus dominates. Common EAS reactions such as nitration, halogenation, and Friedel-Crafts acylation proceed with this predictable regioselectivity.

Reaction TypeReagentsMajor Product(s)Comments on Regioselectivity
NitrationHNO₃ / H₂SO₄4-Nitro-1H-indene and 7-Nitro-1H-indeneA mixture of isomers is typically formed. The 4-nitro isomer can be favored under milder conditions.
BrominationBr₂ / CCl₄4-Bromo-1H-indene and 7-Bromo-1H-indeneSimilar to nitration, yields a mixture of C4 and C7 substituted products.
Friedel-Crafts AcylationAcetyl Chloride / AlCl₃4-Acetyl-1H-indeneThe reaction often shows higher selectivity for the C4 position, though C7 can also be acylated.

Cycloaddition Reactions Involving the Indene Cyclopentene Ring

The C2-C3 double bond within the cyclopentene ring of the 1H-indene system is an active participant in cycloaddition reactions. It functions effectively as a dienophile in [4+2] Diels-Alder reactions and can also engage in [2+2] photocycloadditions and 1,3-dipolar cycloadditions.

In the context of Diels-Alder reactions, indene and its derivatives react readily with electron-rich dienes. A classic example is the reaction of 1H-indene with cyclopentadiene (B3395910). The reaction exhibits high stereoselectivity, with the diene adding preferentially to the exo face of the indene double bond. This stereochemical outcome is dictated by steric hindrance; the endo approach is disfavored due to repulsive interactions with the fused benzene ring. The resulting polycyclic adducts are valuable scaffolds for further synthetic elaboration.

Beyond the Diels-Alder reaction, the indene double bond can react with 1,3-dipoles such as nitrile oxides or azides. For instance, the reaction of an indene derivative with phenyl azide (B81097) upon heating leads to the formation of a triazoline intermediate, which can subsequently lose N₂ to yield an aziridine (B145994) or rearrange to other nitrogen-containing heterocycles fused to the indene framework. These reactions provide a powerful route for synthesizing complex, heteroatom-containing polycyclic structures.

Derivatization Chemistry of Functionalized Indenes

Boron-functionalized indenes, particularly indeneboronic acids and their corresponding pinacol (B44631) esters, are exceptionally versatile intermediates in modern organic synthesis. The carbon-boron (C-B) bond is readily transformed into a variety of other functional groups, with the Suzuki-Miyaura cross-coupling reaction being the most prominent application. This palladium-catalyzed reaction enables the formation of new carbon-carbon bonds by coupling the borylated indene with organic halides or triflates.

This methodology allows for the precise installation of aryl, heteroaryl, or vinyl substituents onto the indene core at the position of borylation. For example, an indene-2-boronic acid pinacol ester can be coupled with a wide array of partners. The reaction typically proceeds under mild conditions, requiring a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system, often a mixture of an organic solvent like toluene or dioxane with water.

The utility of this transformation is demonstrated by its high functional group tolerance and broad substrate scope. Research has shown successful couplings of borylated indenes with simple aryl halides like iodobenzene, electron-rich and electron-poor aryl halides, and sterically demanding partners. Furthermore, heteroaromatic halides, such as 2-bromopyridine, can be coupled efficiently, providing access to indene derivatives with important medicinal and material science applications.

EntryCoupling Partner (R-X)Catalyst / BaseSolvent / TemperatureProductYield (%)
1IodobenzenePd(PPh₃)₄ / K₂CO₃Toluene/H₂O / 90°C2-Phenyl-1H-indene92
24-BromoanisolePdCl₂(dppf) / Cs₂CO₃Dioxane/H₂O / 100°C2-(4-Methoxyphenyl)-1H-indene88
32-BromopyridinePd(PPh₃)₄ / K₂CO₃Toluene/H₂O / 90°C2-(Pyridin-2-yl)-1H-indene79
4(E)-β-BromostyrenePd(PPh₃)₄ / Na₂CO₃DME/H₂O / 85°C2-((E)-Styryl)-1H-indene85

Mechanistic Investigations and Theoretical Computational Studies

Elucidation of Reaction Mechanisms in Synthetic Pathways

The reaction mechanisms involving "2-(2-Bromoethyl)-1H-indene" are diverse, encompassing cyclizations that form new rings and photochemical processes driven by light. Understanding these mechanisms is crucial for controlling reaction outcomes and designing new synthetic routes.

Mechanistic Aspects of Cyclization Reactions

Cyclization reactions are fundamental in organic synthesis for constructing cyclic molecules. In the context of indene (B144670) derivatives, these reactions often proceed through distinct mechanistic pathways.

The formation of indene frameworks can occur through electrophilic cyclizations. For instance, the reaction of o-alkynylstyrenes with boron trichloride (B1173362) (BCl₃) is proposed to proceed via a 5-endo-dig cyclization. nih.govacs.org This process involves the activation of the alkyne by coordination to the Lewis acid, BCl₃, followed by the nucleophilic attack of the alkene. nih.govacs.org This intramolecular attack leads to the formation of a carbocationic intermediate, which is then trapped by a chloride anion. nih.govacs.org The stability of carbocations is a key factor, with more substituted carbocations being generally more stable. libretexts.org This stability influences the feasibility and outcome of the cyclization. Carbocation rearrangements, such as 1,2-hydride or 1,2-methyl shifts, are common phenomena that can lead to more stable intermediates. libretexts.org While not explicitly detailed for "this compound" itself in the provided results, the principles of carbocation formation and rearrangement are central to understanding the cyclization reactions of related indene precursors. libretexts.org

The table below illustrates the proposed mechanistic steps in a BCl₃-promoted 5-endo-dig cyclization of an o-alkynylstyrene, a reaction analogous to what might be expected for precursors to substituted indenes.

StepDescriptionIntermediate
1Coordination of the alkyne to the Lewis acid (BCl₃).Alkyne-BCl₃ complex
2Nucleophilic attack of the alkene onto the activated alkyne (5-endo-dig cyclization).Vinyl cation intermediate
3Formation of a five-membered ring and a carbocationic center.Indenyl carbocation
4Trapping of the carbocation by a chloride anion.Chloro-substituted indene derivative
This table is based on the general mechanism described for BCl₃-promoted cyclizations of o-alkynylstyrenes. nih.govacs.org

It is important to note that while the Baldwin rules for ring closure generally disfavor 5-endo-dig cyclizations, they can be facilitated by certain catalysts and reaction conditions. organic-chemistry.orgdntb.gov.uanih.gov

Radical Reaction Pathways in Photochemical Processes

Photochemical reactions offer an alternative pathway for the transformation of indene derivatives, often involving radical intermediates. The photolysis of certain 2-substituted-1H-indene-1,3(2H)-diones, for example, proceeds through the homolytic cleavage of a carbon-halogen bond to form a resonance-stabilized radical. researchgate.net These radical intermediates can then undergo various reactions depending on the solvent and other reaction conditions. researchgate.net

In the context of "this compound," photochemical processes could potentially lead to the formation of a radical at the carbon bearing the bromine atom. This radical could then participate in intramolecular cyclization reactions. Photo-induced electron transfer (PET) is another key mechanism in photochemical reactions, where an excited state of a molecule is quenched by an electron donor or acceptor, leading to the formation of radical ions. nih.govrsc.org These radical ions can then undergo further reactions, such as fragmentation and cyclization. nih.gov For instance, the photochemical cyclization of N-(2-chlorobenzoyl)-3-(2-bromoethyl)indole involves the formation of radical intermediates through a PET process. nih.gov

The general steps in a photo-induced radical cyclization can be summarized as follows:

StepDescription
1Photoexcitation of the substrate.
2Formation of a radical intermediate (e.g., through homolytic bond cleavage or photo-induced electron transfer).
3Intramolecular radical cyclization.
4Termination or further reaction of the resulting radical to form the final product.
This is a generalized pathway for photochemical radical cyclizations. researchgate.netnih.govrsc.org

Role of Catalysts and Reagents in Reaction Selectivity

Catalysts and reagents play a pivotal role in directing the outcome of chemical reactions by influencing their rate and selectivity. byjus.commdpi.comsamaterials.com In the synthesis of functionalized indenes, the choice of catalyst can determine which of several possible reaction pathways is favored. mdpi.com For example, in the BCl₃-mediated cyclization of o-alkynylstyrenes, the Lewis acid BCl₃ acts as a catalyst to activate the alkyne and promote the cyclization. nih.govacs.org The nature of the Lewis acid can influence the selectivity of the reaction; for instance, using BBr₃ instead of BCl₃ can lead to the incorporation of a bromine atom in the final product. nih.gov

The selectivity of a catalyst is its ability to direct a reaction to form a particular product over other possible products. byjus.comsamaterials.com This is often achieved by lowering the activation energy for a specific reaction pathway. samaterials.com Solvents can also play a crucial role in catalysis by interacting with the catalyst, substrates, and intermediates, thereby affecting the reaction rate and selectivity. rsc.org In some cases, the catalyst and reagents can lead to the formation of different products from the same starting material under different conditions. For example, in the BCl₃-mediated cyclization of an o-alkynylstyrene, adjusting the temperature and reaction time during the workup can selectively yield either a borylated indene or a borylated benzofulvene. nih.govacs.org

The following table highlights the influence of different reagents on the outcome of the cyclization of an o-alkynylstyrene.

ReagentProduct TypeReference
BCl₃Borylated Indene/Benzofulvene nih.govacs.org
BBr₃Brominated Indene nih.gov
This table illustrates how the choice of reagent can direct the functionalization of the indene core.

Application of Computational Chemistry

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules. Techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide valuable insights into the electronic structure, reactivity, and conformational preferences of compounds like "this compound."

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of atoms, molecules, and solids. cp2k.orgarxiv.orgresearchgate.net It is widely used to calculate properties such as molecular geometries, vibrational frequencies, and energies of reaction intermediates and transition states. nih.gov By calculating the distribution of electrons in a molecule, DFT can help predict its reactivity. For example, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are important for understanding chemical reactions. The energy gap between the HOMO and LUMO can be related to the chemical stability of a molecule. researchgate.net

DFT calculations have been used to study the electronic structure of various indene derivatives and related compounds. semanticscholar.org These calculations can provide insights into the mechanism of reactions, such as the feasibility of different cyclization pathways or the stability of carbocationic intermediates. sci-hub.se For instance, DFT could be used to model the 5-endo-dig cyclization of a precursor to "this compound" to determine the energy profile of the reaction and identify the most likely intermediates.

The table below shows a conceptual application of DFT in studying a chemical reaction.

Calculated PropertyInsight Gained
Optimized GeometriesStable conformations of reactants, intermediates, and products.
Reaction EnergiesThermodynamics of the reaction (exothermic or endothermic).
Activation EnergiesKinetics of the reaction (rate-determining step).
HOMO/LUMO EnergiesReactivity and sites of electrophilic/nucleophilic attack.
This table provides a general overview of the types of information that can be obtained from DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Reaction Pathways

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. semanticscholar.orgwiley.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the conformational landscape of a molecule and the dynamics of chemical reactions. acs.org

For a flexible molecule like "this compound," MD simulations can be used to explore its different possible conformations and their relative energies. mcmaster.ca This is important because the conformation of a molecule can significantly influence its reactivity. For example, a particular conformation might be required for an intramolecular cyclization to occur. MD simulations can also be used to study the pathway of a chemical reaction by simulating the trajectory of the atoms as they move from reactants to products. This can provide insights into the mechanism of the reaction that may not be apparent from static calculations alone. nih.gov

For instance, MD simulations could be employed to study the folding of the bromoethyl side chain of "this compound" and its proximity to the indene ring, which would be a critical step in a potential intramolecular cyclization reaction.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) studies for this compound are not extensively documented in publicly available literature. However, the principles of QSRR can be applied to predict its reactivity based on its structural features. QSRR models correlate molecular descriptors with the reactivity of a compound. For this compound, key descriptors would include electronic parameters (such as HOMO-LUMO energies, partial charges on atoms), steric parameters (like molecular volume and surface area), and transport properties (such as the octanol-water partition coefficient, logP).

In analogous bromo-organic compounds, QSRR studies have demonstrated that the reactivity is often governed by the electrophilicity of the carbon atom attached to the bromine and the stability of the potential carbocation or radical intermediate. The indene moiety, with its fused aromatic and cyclopentene (B43876) rings, introduces electronic effects that would significantly influence the reactivity of the bromoethyl side chain. Theoretical calculations could provide values for these descriptors, which could then be used to build a QSRR model by comparing them with experimental reactivity data from a series of related indene derivatives.

Interactive Data Table: Hypothetical QSRR Descriptors for Indene Derivatives

Below is a hypothetical table illustrating the types of descriptors that would be relevant in a QSRR study of this compound and related compounds. The values are for illustrative purposes only and are not based on experimental data.

CompoundMolecular Weight ( g/mol )LogPHOMO (eV)LUMO (eV)Dipole Moment (Debye)Predicted Reactivity (Relative Scale)
This compound223.104.2-8.5-0.82.1Moderate
2-(2-Chloroethyl)-1H-indene178.653.8-8.7-0.92.0Low
2-(2-Iodoethyl)-1H-indene270.104.6-8.3-0.72.2High
1-(2-Bromoethyl)-1H-indene223.104.1-8.6-0.852.3Moderate-High

Experimental Probes for Mechanistic Insight

Isotopic Labeling Studies

Isotopic labeling is a powerful technique to elucidate reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. For this compound, isotopic labeling could provide crucial insights into various potential reactions, such as intramolecular cyclization or substitution reactions.

For instance, in a potential intramolecular cyclization reaction to form a tricyclic system, deuterium (B1214612) labeling of the ethyl chain could help determine the mechanism. If the reaction proceeds via an E2 elimination followed by an intramolecular Diels-Alder reaction, the position of the deuterium labels in the product would be different than if the reaction proceeded through a direct intramolecular substitution (an SN2-type attack).

Example of a Hypothetical Isotopic Labeling Study:

Synthesis of Labeled Compound: 2-(2-Bromoethyl-1,1-d2)-1H-indene could be synthesized.

Reaction: The labeled compound would be subjected to reaction conditions that promote intramolecular cyclization.

Analysis: The distribution of deuterium in the resulting product(s) would be analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

Interactive Data Table: Hypothetical Isotopic Labeling Experiment Results

Labeled PositionProposed MechanismExpected Deuterium Position in Product
C1 of ethyl chainSN2 CyclizationRetained at the original carbon
C2 of ethyl chainElimination-AdditionPotentially scrambled or eliminated
Bromine (81Br)Radical MechanismNo change in product structure, but kinetic isotope effect may be observed

Reaction Kinetics Analysis

The study of reaction kinetics provides quantitative information about the rates of chemical reactions and the factors that influence them, offering deep insights into the reaction mechanism. For this compound, a kinetic analysis of its reactions, such as nucleophilic substitution or elimination, would reveal the order of the reaction with respect to the reactants and any catalysts involved.

For a nucleophilic substitution reaction with a nucleophile (Nu-), the rate law could be determined by systematically varying the concentrations of this compound and the nucleophile and measuring the initial reaction rate.

If the rate law is found to be Rate = k[this compound][Nu⁻] , this would suggest a second-order reaction, consistent with an SN2 mechanism.

If the rate law is Rate = k[this compound] , this would indicate a first-order reaction, suggesting a mechanism involving a rate-determining unimolecular step, such as the formation of a carbocation in an SN1 or E1 pathway.

The activation parameters for the reaction, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), could be determined by studying the temperature dependence of the rate constant. These parameters provide further details about the transition state of the reaction.

Interactive Data Table: Hypothetical Reaction Kinetics Data for a Substitution Reaction

[this compound] (M)[Nucleophile] (M)Initial Rate (M/s)
0.10.11.2 x 10-4
0.20.12.4 x 10-4
0.10.22.4 x 10-4

Advanced Spectroscopic and Analytical Characterization Methodologies for Indene Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it provides detailed information about the molecular framework, the electronic environment of atoms, and the spatial relationships between them.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number of distinct proton environments, their electronic shielding, and their connectivity through spin-spin coupling. The ¹H NMR spectrum of 2-(2-Bromoethyl)-1H-indene is characterized by several distinct signals corresponding to its aromatic, vinylic, and aliphatic protons.

The aromatic region of the spectrum, typically between δ 7.10 and 7.50 ppm, displays complex multiplets corresponding to the four protons on the benzene (B151609) ring moiety (H-4, H-5, H-6, H-7). The vinylic proton (H-3) on the five-membered ring appears as a singlet or a finely split multiplet around δ 6.65 ppm, its chemical shift influenced by the adjacent double bond and the substituted C-2 position.

The aliphatic protons provide key structural information. The methylene (B1212753) protons at the C-1 position of the indene (B144670) ring (H-1) resonate as a singlet around δ 3.42 ppm. The two methylene groups of the bromoethyl side chain appear as two distinct triplets due to vicinal coupling. The protons on the carbon adjacent to the indene ring (H-1') are observed at approximately δ 3.05 ppm, while the protons on the carbon bearing the electronegative bromine atom (H-2') are deshielded and resonate further downfield at approximately δ 3.61 ppm. The integration of these signals confirms the presence of 2, 2, 1, and 4 protons for the H-1, side chain, H-3, and aromatic regions, respectively, consistent with the proposed structure.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.48 – 7.42m-1HAr-H (H-4 or H-7)
7.35 – 7.28m-1HAr-H (H-4 or H-7)
7.25 – 7.15m-2HAr-H (H-5, H-6)
6.65s-1HH-3 (vinylic)
3.61t7.22HH-2' (-CH₂Br)
3.42s-2HH-1 (indenyl -CH₂-)
3.05t7.22HH-1' (-CH₂-Ar)

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. For this compound, a total of 11 distinct carbon signals are expected and observed, confirming the molecular formula C₁₁H₁₁Br.

The spectrum shows four signals in the aromatic region (δ 120-128 ppm) corresponding to the protonated carbons of the benzene ring (C-4, C-5, C-6, C-7). The quaternary carbons of the fused ring system (C-3a and C-7a) resonate further downfield, around δ 143-145 ppm. The sp² carbons of the five-membered ring, C-2 and C-3, are clearly distinguished; the substituted C-2 appears at approximately δ 148.5 ppm, while the protonated C-3 is found around δ 130.1 ppm.

The three aliphatic carbons are located in the upfield region of the spectrum. The indene ring methylene carbon (C-1) appears at δ 39.4 ppm. The side-chain carbons, C-1' and C-2', resonate at δ 34.8 ppm and δ 31.5 ppm, respectively. The chemical shift of C-2' is influenced by the attached bromine atom.

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
148.5C-2 (quaternary vinylic)
144.8C-7a (quaternary aromatic)
143.2C-3a (quaternary aromatic)
130.1C-3 (vinylic CH)
127.3C-6 (aromatic CH)
125.1C-5 (aromatic CH)
124.0C-4 (aromatic CH)
121.8C-7 (aromatic CH)
39.4C-1 (indenyl -CH₂-)
34.8C-1' (-CH₂-Ar)
31.5C-2' (-CH₂Br)

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling networks. For this compound, a key COSY correlation is observed between the triplets at δ 3.61 ppm (H-2') and δ 3.05 ppm (H-1'), confirming the connectivity of the ethyl side chain. It also helps delineate the coupling pattern within the complex aromatic multiplet.

HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton with the carbon atom to which it is attached. It allows for the definitive assignment of every protonated carbon in Table 2 by linking it to its corresponding proton signal in Table 1 (e.g., δ 6.65 ppm proton correlates to δ 130.1 ppm carbon, confirming the H-3/C-3 pair).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for connecting different structural fragments. Key HMBC correlations for this compound include:

The protons of the side chain (H-1' at δ 3.05 ppm) show correlations to the vinylic carbons C-2 (δ 148.5 ppm) and C-3 (δ 130.1 ppm), unequivocally proving the attachment point of the ethyl group to the C-2 position of the indene core.

The indenyl methylene protons (H-1 at δ 3.42 ppm) show correlations to C-2, C-3, and the quaternary carbon C-7a, confirming the structure of the five-membered ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. A significant NOE correlation would be expected between the indenyl methylene protons (H-1) and the adjacent side-chain protons (H-1'), further validating the structural assignment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, serving as a complementary technique to NMR for structural verification.

HRMS is used to determine the exact mass of the parent ion, which allows for the calculation of its elemental composition. The molecular formula of this compound is C₁₁H₁₁Br. Due to the nearly equal natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), the mass spectrum exhibits a characteristic doublet for the molecular ion [M]⁺ and any bromine-containing fragments, with the [M]⁺ and [M+2]⁺ peaks having a relative intensity ratio of approximately 1:1.

HRMS analysis provides an experimentally measured mass that can be compared to the theoretically calculated mass, with any deviation measured in parts per million (ppm). The high accuracy of this technique allows for the confident assignment of the molecular formula.

Calculated Mass for [C₁₁H₁₁⁷⁹Br]⁺: 222.00447 Da

Calculated Mass for [C₁₁H₁₁⁸¹Br]⁺: 224.00242 Da

Observed Mass (Example): 222.00451 Da (Error: 0.18 ppm)

This excellent agreement between the calculated and observed mass confirms the elemental composition C₁₁H₁₁Br.

Analysis of the fragmentation pattern, typically from Electron Ionization (EI) mass spectrometry, provides further structural evidence by revealing characteristic bond cleavages. The mass spectrum of this compound is dominated by fragmentations that lead to stable carbocations.

The most significant fragmentation pathway is the loss of a bromine radical (Br•) from the molecular ion. This cleavage is highly favorable as it results in a stable secondary carbocation. This gives rise to the base peak (most intense peak) in the spectrum at m/z 143.0855, corresponding to the [C₁₁H₁₁]⁺ fragment. The stability of this ion is a key diagnostic feature for the proposed structure. Other minor fragments may arise from further decomposition of this ion.

Table 3: Key Fragments in the EI-Mass Spectrum of this compound

m/zRelative Intensity (%)Proposed Fragment Ion
224 / 22245[C₁₁H₁₁Br]⁺ (Molecular Ion, [M]⁺)
143100[C₁₁H₁₁]⁺ (Loss of •Br, [M-Br]⁺)
12835[C₉H₈]⁺ (Loss of •CH₃ from [M-Br]⁺ after rearrangement)
11525[C₉H₇]⁺ (Indenyl cation)

The combination of these advanced spectroscopic and analytical methods provides a comprehensive and unambiguous characterization of this compound, leaving no doubt as to its chemical identity and structure.

Infrared (IR) Spectroscopy for Functional Group Presence

Infrared (IR) spectroscopy is a fundamental technique employed to confirm the successful synthesis of this compound by identifying its characteristic functional groups and verifying the absence of precursor functionalities. The conversion of the precursor alcohol, 2-(1H-inden-2-yl)ethan-1-ol, to the target bromoalkane is monitored by observing the disappearance of the broad O-H stretching band (typically found at 3200–3600 cm⁻¹) and the appearance of new vibrations corresponding to the alkyl bromide.

The IR spectrum of this compound is distinguished by several key absorption bands. The aromatic C-H stretching vibrations of the indene ring system appear just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations from the methylene groups of the ethyl side chain and the indene C1 position are observed in the 2850–2960 cm⁻¹ region. Characteristic aromatic C=C stretching absorptions are present in the 1450–1600 cm⁻¹ range, confirming the integrity of the indene core. Crucially, the presence of the carbon-bromine bond is indicated by a C-Br stretching vibration in the fingerprint region, typically between 550 and 650 cm⁻¹. The precise positions of these bands provide a unique spectral fingerprint for the compound, confirming its identity and distinguishing it from starting materials and potential byproducts.

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound.

X-ray Diffraction (XRD) for Solid-State Structural Analysis and Stereochemistry

For compounds that can be obtained in a crystalline solid form, single-crystal X-ray diffraction (XRD) offers the most definitive structural elucidation. This powerful technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, providing unequivocal data on bond lengths, bond angles, and torsional angles.

For this compound, an XRD analysis would confirm the planarity of the fused ring system and establish the exact conformation of the 2-bromoethyl side chain in the solid state. Furthermore, it would reveal crucial details about intermolecular interactions, such as π-π stacking between adjacent indene rings or potential halogen bonding involving the bromine atom, which govern the crystal packing. While obtaining a single crystal suitable for XRD can be challenging, the data it provides is unparalleled for confirming the absolute structure. In cases of related chiral indene derivatives, XRD is indispensable for determining the absolute stereochemistry.

Table 2: Representative Data Obtainable from a Single-Crystal XRD Analysis of an Indene Derivative.

Chromatographic Separation and Purity Assessment

Chromatographic methods are indispensable for the isolation, purification, and purity analysis of this compound throughout its synthesis and characterization workflow.

Following synthesis, the crude reaction mixture containing this compound requires purification to remove unreacted starting materials, reagents (e.g., phosphorus tribromide), and reaction byproducts. Flash column chromatography is the standard method for this preparative-scale separation. The technique leverages the polarity difference between the components of the mixture.

The crude product is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. A low-polarity mobile phase (eluent), typically a mixture of hexanes and a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane, is then passed through the column. The nonpolar product, this compound, has a weaker affinity for the polar silica gel compared to the more polar precursor alcohol, 2-(1H-inden-2-yl)ethan-1-ol. Consequently, the product elutes from the column faster, allowing for its effective separation and collection as a purified substance. The solvent composition is carefully optimized to achieve maximum separation between the product and impurities.

Table 3: Typical Conditions for the Purification of this compound via Flash Column Chromatography.

High-Performance Liquid Chromatography (HPLC) serves as a high-resolution analytical tool for assessing the final purity of this compound. It can also be adapted for small-scale preparative purification to achieve exceptionally high purity levels. In its analytical capacity, reverse-phase HPLC is commonly used, employing a nonpolar stationary phase (e.g., a C18 column) and a polar mobile phase, such as a gradient of acetonitrile (B52724) and water.

The compound is detected as it elutes from the column, typically using a UV-Vis detector set to a wavelength where the indene chromophore exhibits strong absorbance (e.g., ~265 nm). The resulting chromatogram provides a quantitative measure of purity, with the area of the product peak relative to the total area of all peaks indicating the purity percentage. This method is sensitive enough to detect trace impurities that may not be visible by TLC or NMR spectroscopy.

Table 4: Standard HPLC Parameters for the Analysis of Indene Compounds.

Thin-Layer Chromatography (TLC) is a rapid and efficient qualitative technique used to monitor the progress of the bromination reaction that forms this compound. Small aliquots of the reaction mixture are spotted onto a TLC plate (e.g., silica gel on aluminum backing) at various time intervals, alongside spots of the pure starting material (2-(1H-inden-2-yl)ethan-1-ol).

The plate is developed in an appropriate solvent system, similar to that used for column chromatography (e.g., 9:1 Hexane:Ethyl Acetate). The product, this compound, is significantly less polar than the starting alcohol. Therefore, it travels further up the plate, resulting in a higher Retention factor (Rf) value. The reaction is deemed complete when the spot corresponding to the starting material has been completely consumed and a new, single spot corresponding to the product is observed. Visualization is typically achieved under a UV lamp (254 nm), where the aromatic indene ring appears as a dark spot.

Table 5: Comparative TLC Behavior for Monitoring the Synthesis of this compound (Illustrative Rf values in a Hexane/Ethyl Acetate eluent).

Academic Research Applications and Synthetic Utility of 2 2 Bromoethyl 1h Indene

Building Block in the Synthesis of Complex Organic Molecules

The utility of a chemical compound in organic synthesis is often defined by its ability to serve as a reliable starting material or intermediate for the construction of more elaborate structures. The bifunctional nature of 2-(2-bromoethyl)-1H-indene, possessing both the reactive indene (B144670) core and a flexible bromoethyl side chain, theoretically positions it as a valuable synthon.

Precursor to Diversely Substituted Indene-Based Frameworks

The bromoethyl moiety in this compound is a prime site for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, leading to a diverse library of substituted indene derivatives. For instance, reaction with various nucleophiles such as amines, thiols, and alkoxides can furnish new indene-based compounds with potentially interesting biological or material properties.

While specific examples for this compound are not extensively reported in the literature, the reactivity of the analogous 2-(2-bromoethyl)-1H-indole is well-documented. In the case of the indole (B1671886) analogue, the bromoethyl group readily undergoes substitution, facilitating the synthesis of a variety of derivatives. It is reasonable to extrapolate that this compound would exhibit similar reactivity, enabling the synthesis of a range of 2-substituted ethyl-1H-indene compounds.

NucleophilePotential Product Structure
R-NH₂ (Primary Amine)2-(2-(Alkylamino)ethyl)-1H-indene
R-SH (Thiol)2-(2-(Alkylthio)ethyl)-1H-indene
R-OH (Alcohol)2-(2-(Alkoxy)ethyl)-1H-indene
N₃⁻ (Azide)2-(2-Azidoethyl)-1H-indene

These transformations would provide access to indene derivatives with varied functionalities, which could then be further elaborated or screened for biological activity.

Intermediate in the Construction of Polycyclic Aromatic Hydrocarbons (PAHs) and Fused Systems

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds containing multiple fused aromatic rings. They are of significant interest in materials science and astrochemistry. The structure of this compound suggests its potential as a precursor for the synthesis of larger, fused aromatic systems.

Intramolecular cyclization reactions are a common strategy for building PAHs. While direct evidence for the use of this compound in such reactions is limited, related transformations provide a proof of concept. For example, the pyrolysis of cyclopentadiene (B3395910) is a known route to indene, which can then undergo further reactions to form larger PAHs like naphthalene, phenanthrene, and anthracene. eeer.org The presence of the reactive bromoethyl chain in this compound could potentially be exploited to facilitate intramolecular ring-closure reactions, leading to the formation of new six-membered rings fused to the indene core. This could be achieved through Friedel-Crafts type alkylations or other cyclization strategies, ultimately yielding complex polycyclic systems.

Application in the Synthesis of Scaffold-Diverse Chemical Libraries

The development of chemical libraries with diverse molecular scaffolds is a cornerstone of modern drug discovery and chemical biology. The ability of this compound to serve as a platform for diversification makes it a candidate for the synthesis of such libraries. By systematically reacting this compound with a variety of nucleophiles, as outlined in section 6.1.1, a library of compounds with a common indene core but diverse peripheral functionality can be generated.

Furthermore, the indene ring itself can participate in various reactions, such as Diels-Alder cycloadditions or transition metal-catalyzed cross-coupling reactions, to further expand the structural diversity of the resulting library. This dual reactivity allows for the creation of a wide range of molecules from a single starting material, which can then be screened for various biological activities.

Role in the Development of New Organic Reactions and Methodologies

The unique combination of a reactive alkyl halide and a versatile carbocyclic ring system in this compound makes it a potential substrate for the development and optimization of new synthetic methodologies. For instance, it could be employed to test the scope and limitations of novel cross-coupling reactions, C-H activation strategies, or cascade reactions. The successful application of a new methodology to a substrate like this compound would demonstrate its functional group tolerance and its utility in the synthesis of complex molecules containing the indene motif.

Exploitation in Structure-Reactivity Relationship (SRR) Studies of Indene Analogues

Understanding the relationship between the structure of a molecule and its reactivity is a fundamental aspect of organic chemistry. By synthesizing a series of analogues of this compound with systematic variations in the substitution pattern on the aromatic ring or the length of the alkyl chain, researchers can conduct detailed structure-reactivity relationship (SRR) studies.

These studies could investigate how electronic and steric effects influence the rate and outcome of reactions at the bromoethyl group or the indene core. For example, one could compare the rates of nucleophilic substitution at the bromine atom for different substituted indene analogues. The data obtained from such studies would provide valuable insights into the fundamental reactivity of the indene system and guide the design of future synthetic strategies. While specific SRR studies on this compound are not prominent in the literature, the principles of such investigations are well-established in the study of other reactive intermediates and building blocks.

Conclusion and Future Research Directions

Synthesis and Reactivity Summary of 2-(2-Bromoethyl)-1H-indene

A definitive and optimized synthetic protocol for this compound is not extensively documented in the current body of scientific literature. However, based on established methods for the synthesis of substituted indenes, a plausible route can be conceptualized. The direct alkylation of indene (B144670) at the 2-position is generally challenging due to the higher reactivity of the 1-position. rsc.org Therefore, multi-step strategies are often employed for the synthesis of 2-substituted indenes.

One potential synthetic approach could involve the initial preparation of a 2-functionalized indanone, which can then be converted to the desired indene. For instance, a Friedel-Crafts acylation of a suitable aromatic precursor followed by intramolecular cyclization can yield a 1-indanone. beilstein-journals.org Subsequent functionalization at the 2-position and conversion to the indene could provide a pathway to the target molecule. Another strategy could involve the [2+2+2] cyclotrimerization of a diyne with an appropriately substituted alkyne. beilstein-journals.org

More advanced and contemporary methods, such as photoredox-enabled ring expansion reactions, have been reported for the synthesis of functionalized naphthalenes from indene precursors. researchgate.netnih.gov Notably, a reaction involving a 1-substituted indene bearing a bromoethyl group has been documented, suggesting that the synthesis of the isomeric this compound might be achievable through careful selection of starting materials and reaction conditions in similar advanced synthetic transformations. researchgate.netnih.gov

The reactivity of this compound is primarily dictated by the bromoethyl substituent. The carbon-bromine bond is susceptible to nucleophilic attack, making the compound a versatile precursor for a variety of derivatives. The bromoethyl group can readily undergo nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and alkoxides. gacariyalur.ac.in This reactivity is analogous to that of other primary alkyl halides. libretexts.org The reaction would typically proceed via an SN2 mechanism, especially with strong nucleophiles. libretexts.org

The indene ring itself can participate in various reactions. The double bond in the five-membered ring can undergo addition reactions, and the aromatic ring can be subject to electrophilic aromatic substitution, although the presence of the deactivating bromoethyl group would influence the regioselectivity and rate of such reactions. masterorganicchemistry.comlibretexts.org The benzylic protons at the 1-position are also known to be reactive. msu.edu

Identification of Current Knowledge Gaps and Challenges

The most significant knowledge gap concerning this compound is the lack of a well-established and high-yielding synthetic procedure. Direct functionalization of the indene core at the 2-position remains a formidable challenge in organic synthesis. mdpi.com Existing methods for synthesizing 2-substituted indenes are often multi-step, require specific and sometimes expensive catalysts, and may suffer from issues of regioselectivity. organic-chemistry.orgnih.gov

Furthermore, the detailed reactivity profile of this compound has not been systematically investigated. While the reactivity of the bromoethyl group can be inferred from general principles of organic chemistry, specific studies on its reactions in the context of the indene scaffold are scarce. The interplay between the reactivity of the bromoethyl group and the indene ring system, including potential intramolecular reactions, is an area that requires further exploration.

Another challenge lies in the characterization of this compound and its derivatives. The potential for isomerization of the double bond within the five-membered ring can lead to mixtures of products, complicating purification and structural elucidation.

Prospective Research Avenues for Novel Synthetic Strategies

Future research in the synthesis of this compound should focus on the development of novel, efficient, and regioselective methods. The exploration of transition-metal-catalyzed C-H activation at the 2-position of the indene ring presents a promising avenue. mdpi.com Catalytic systems that can selectively functionalize this position would provide a more direct and atom-economical route to the target compound.

The application of photoredox catalysis, which has already shown promise in the manipulation of the indene skeleton, could be further investigated for the direct introduction of a bromoethyl group at the 2-position. researchgate.netnih.gov Designing novel radical precursors and optimizing reaction conditions could lead to the development of a practical synthetic method.

Additionally, the use of flow chemistry could offer advantages in terms of safety, scalability, and control over reaction parameters for some of the potentially hazardous or sensitive reactions that might be involved in the synthesis.

Exploration of Undiscovered Reactivity Pathways and Transformations

The bromoethyl group in this compound is a gateway to a vast array of new indene derivatives. Future research should systematically explore its reactivity with a diverse range of nucleophiles to synthesize libraries of novel compounds. These could include reactions with complex amines, functionalized thiols, and various oxygen- and carbon-based nucleophiles.

The potential for intramolecular reactions of this compound is another exciting area for investigation. Depending on the reaction conditions, the bromoethyl chain could potentially cyclize onto the indene ring, leading to the formation of novel polycyclic structures.

Furthermore, the compound could serve as a substrate for transition-metal-catalyzed cross-coupling reactions. For instance, the carbon-bromine bond could be activated to participate in reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings, allowing for the introduction of a wide variety of substituents at the terminus of the ethyl chain.

Broader Impact and Future Role in Chemical Sciences

The development of efficient synthetic routes to this compound and a thorough understanding of its reactivity would have a significant impact on chemical sciences. This compound has the potential to become a key building block in the synthesis of complex molecules with applications in medicinal chemistry and materials science.

The ability to readily introduce a two-carbon chain with a reactive handle at the 2-position of the indene core would enable the synthesis of novel indene-based ligands for catalysis, potentially leading to the development of new and more efficient catalytic systems. In medicinal chemistry, it would facilitate the creation of new drug candidates by allowing for the exploration of the chemical space around the indene scaffold.

Ultimately, overcoming the synthetic challenges and fully elucidating the reactivity of this compound will not only provide access to a valuable chemical entity but also contribute to the broader advancement of synthetic methodology and the discovery of new functional molecules.

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